![molecular formula C10H17N3 B13282238 4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13282238.png)
4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structural resemblance of imidazopyridines to purines has prompted extensive research into their pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the construction of the imidazole ring followed by the formation of the fused pyridine moiety. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of readily available starting materials and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to various physiological effects. The compound can also inhibit enzymes like aromatase, affecting hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the synthesis of drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the development of various pharmaceuticals.
Uniqueness
4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Biological Activity
4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring fused with a pyridine moiety. Its structural formula can be represented as:
This molecular structure contributes to its unique chemical properties and biological activities. The presence of a butyl group at the 4-position enhances lipophilicity, which may influence its pharmacokinetics.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Serotonin Receptors : Research indicates that imidazopyridine derivatives can modulate serotonin receptors (5-HT), which are crucial in the treatment of depression and anxiety disorders. For instance, compounds structurally similar to this compound have shown affinity for the 5-HT1A receptor .
- Aurora Kinases : This compound has been investigated for its potential as an inhibitor of Aurora kinases, which play a critical role in cell division. Inhibitors targeting these kinases are being developed for cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity | Target | IC50 (nM) | Reference |
---|---|---|---|
Serotonin Receptor | 5-HT1A | 6 | |
Aurora Kinase Inhibition | Aurora-A | Similar to wild type | |
Antidepressant Activity | Various CNS targets | Variable |
Case Studies
- Antidepressant Potential : A study highlighted the antidepressant-like effects of imidazopyridine derivatives in animal models. The compounds demonstrated significant activity in behavioral tests such as the forced swim test (FST), indicating their potential for treating depressive disorders .
- Cancer Treatment : In vitro studies showed that derivatives of this compound effectively inhibited cancer cell proliferation by targeting Aurora kinases. This suggests a promising avenue for developing new cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the imidazopyridine core can significantly affect biological activity. For example:
- Substituents at the C2 position have been shown to enhance receptor affinity.
- The presence of alkyl groups can improve lipophilicity and cellular uptake.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-8-10-9(5-6-11-8)12-7-13-10/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
MZAGHPAAVIWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(CCN1)NC=N2 |
Origin of Product |
United States |
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